

Application Note: Scalable Synthesis of 1-(2-Bromophenyl)-2-fluoroethanamine HCl

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Compound of Interest

Compound Name:	1-(2-Bromophenyl)-2-fluoroethanamine;hydrochloride
CAS No.:	2416229-67-7
Cat. No.:	B2558052

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Executive Summary

This guide details the synthesis of 1-(2-Bromophenyl)-2-fluoroethanamine HCl, a critical fluorinated building block for medicinal chemistry. Unlike non-fluorinated analogs, the introduction of a fluorine atom at the

-position relative to the amine significantly lowers the basicity (pKa) of the amine (typically by 1-2 units), enhances metabolic stability against oxidative deamination, and alters lipophilicity.

The protocol prioritizes the Reductive Amination of an

-Fluoroketone route. This strategy is selected over the ring-opening of aziridines or deoxyfluorination of amino alcohols to ensure absolute regiochemical control and scalability, avoiding the formation of regioisomeric mixtures common in nucleophilic opening of styrene-derived aziridines.

Target Molecule Profile[1][2][3][4]

- IUPAC Name: 1-(2-Bromophenyl)-2-fluoroethan-1-amine hydrochloride

- Structure: Ar-CH(NH
)-CH
F
HCl (where Ar = 2-Bromophenyl)
- Key Features: Ortho-bromo handle for downstream cross-coupling;
-fluorine for bioisosteric modulation.

Retrosynthetic Strategy & Logic

The synthesis is designed around the construction of the C-N bond after the C-F bond is established. This prevents the risk of defluorination or aziridinium rearrangement that can occur when manipulating

-fluoroamines.

Pathway Selection

- Route A (Selected): Reductive Amination.
 - Logic: Converts 2-fluoro-1-(2-bromophenyl)ethanone directly to the amine.
 - Advantage:^{[1][2][3][4][5][6][7][8]} The fluorine is installed via S
2 on the phenacyl halide, which is robust. The nitrogen is introduced last, ensuring the correct 1-amino-2-fluoro regiochemistry.
- Route B (Discarded): Aziridine Opening.
 - Flaw: Opening 2-(2-bromophenyl)aziridine with fluoride often yields mixtures of the
-fluoro-
-amine and
-fluoro-

-amine depending on the specific electronic and steric conditions (S

1 vs S

2 competition).

Reaction Scheme (DOT Visualization)

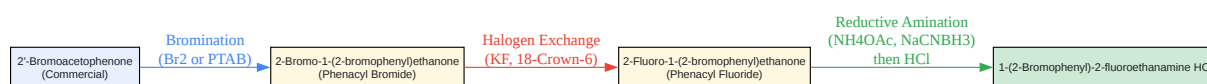


Figure 1: Linear synthesis route ensuring regiochemical integrity of the beta-fluoroamine motif.

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Detailed Experimental Protocol

Stage 1: Synthesis of 2-Bromo-1-(2-bromophenyl)ethanone

Objective: Functionalize the alpha-carbon for subsequent fluorination. Mechanism: Electrophilic alpha-bromination.

- Reagents:
 - 2'-Bromoacetophenone (1.0 equiv)
 - Phenyltrimethylammonium tribromide (PTAB) (1.05 equiv) or Bromine (Br)
 - Solvent: THF or Dichloromethane (DCM) / Methanol (1:1)
- Protocol:
 - Dissolve 2'-Bromoacetophenone (e.g., 10 g) in THF (100 mL).
 - Add PTAB (1.05 equiv) portion-wise at 0°C. Note: PTAB is preferred over liquid Br

for easier handling and stoichiometry control.

- Stir at room temperature (RT) for 2-4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The product is less polar than the starting material.

- Workup: Quench with saturated aqueous NaHCO₃

. Extract with EtOAc.[9] Wash organic layer with water and brine.[9] Dry over MgSO₄ and concentrate.

- Purification: Recrystallization from cyclohexane or ethanol is usually sufficient.

- QC Check:

H NMR should show a singlet at

ppm (CH

Br).

Stage 2: Fluorination (The Critical Step)

Objective: Install the fluorine atom via Halogen Exchange (Halex). Mechanism: S

_N2 Nucleophilic Substitution. Critical Insight: The ortho-bromo substituent creates steric bulk. Standard Halex conditions might be slow. The use of 18-Crown-6 is essential to solubilize the Fluoride ion in organic phase ("naked fluoride").

- Reagents:
 - 2-Bromo-1-(2-bromophenyl)ethanone (from Stage 1)
 - Potassium Fluoride (KF), Spray-dried (3.0 equiv)
 - 18-Crown-6 (0.1 equiv)
 - Solvent: Acetonitrile (ACN), anhydrous
- Protocol:

- Drying: KF must be exceptionally dry. Flame-dry the flask and use spray-dried KF stored in a desiccator.
- Combine Intermediate 1, KF, and 18-Crown-6 in anhydrous ACN (0.2 M concentration).
- Heat to reflux (approx. 80°C) under Nitrogen atmosphere.
- Monitoring: Monitor closely by HPLC or GC. Reaction time: 4-12 hours.
 - Warning: Prolonged heating can lead to elimination or polymerization.
- Workup: Cool to RT. Dilute with water (dissolves salts). Extract with Diethyl Ether ().^[3]
 - Why Ether? It separates well from the crown ether/ACN mix during washing.
- Purification: Flash chromatography (Silica, Hexane/EtOAc gradient).
- QC Check:

F NMR is definitive. Look for a triplet (coupled to CH) around -230 ppm (ref. CFCI).

Stage 3: Reductive Amination

Objective: Convert the ketone to the primary amine. Mechanism: Imine formation followed by hydride reduction.^[6]

- Reagents:
 - 2-Fluoro-1-(2-bromophenyl)ethanone (from Stage 2)
 - Ammonium Acetate (NH OAc) (10.0 equiv) - Excess drives imine equilibrium.

- Sodium Cyanoborohydride (NaCNBH₃) (1.5 equiv)
- Molecular Sieves (3Å or 4Å) - Crucial to remove water and prevent ketone reduction.
- Solvent: Methanol (MeOH)
- Protocol:
 - Dissolve the fluoro-ketone in dry MeOH.
 - Add Ammonium Acetate and activated Molecular Sieves.
 - Stir at RT for 1 hour to allow imine formation.
 - Add NaCNBH₃ in one portion.
 - Stir at RT for 12-24 hours.
 - Quench: Carefully add 6M HCl (dropwise) to destroy excess hydride and hydrolyze boron complexes. Adjust pH to < 2.
 - Extraction (Impurity Removal): Wash the acidic aqueous layer with to remove neutral impurities (unreacted ketone/alcohol).
 - Basification: Adjust aqueous layer pH to > 10 using NaOH (pellets or 10M solution) at 0°C.
 - Extraction (Product): Extract the free amine into DCM (3x). Dry over Na₂SO₄ and concentrate.

Stage 4: Salt Formation (HCl)

Objective: Isolate the stable hydrochloride salt.

- Protocol:
 - Dissolve the crude amine oil in a minimal amount of dry or Dioxane.
 - Add 4M HCl in Dioxane (1.1 equiv) dropwise at 0°C.
 - A white precipitate should form immediately.
 - Filter the solid, wash with cold ether, and dry under vacuum.

Quantitative Data Summary

Parameter	Stage 1 (Bromination)	Stage 2 (Fluorination)	Stage 3 (Reductive Amination)
Typical Yield	85 - 95%	60 - 75%	50 - 65%
Key Impurity	Starting Material	Vinyl bromide (Elimination)	Corresponding Alcohol
Critical Control	Temperature (0°C start)	Moisture (Dry KF required)	pH (Acidic workup essential)
Appearance	Off-white solid	Yellowish oil/solid	White crystalline solid (HCl salt)

Validation & Quality Control

Analytical Markers

- ¹H NMR (DMSO-d₆):
 - Methine (CH-NH): Multiplet at 4.8-5.0 ppm.

- F-Methylene (CH
F): Distinctive doublet of multiplets (due to H-F coupling,
Hz).
- Amine (NH
): Broad singlet at
8.5+ ppm.
- F NMR:
 - Single signal at
to
ppm (triplet splitting pattern). Absence of this signal indicates defluorination.
- Mass Spectrometry (LC-MS):
 - Look for [M+H]
doublet pattern characteristic of Bromine (1:1 ratio of
Br/
Br).
 - Mass: Calc. for C
H
BrFN = 217.99/219.99.

Troubleshooting Workflow

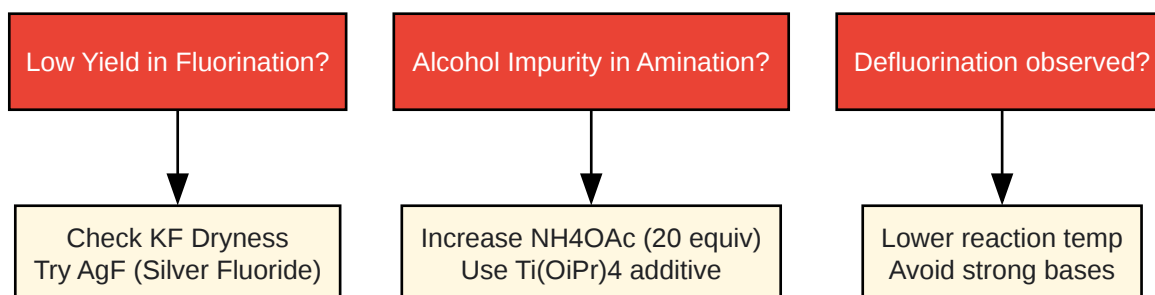


Figure 2: Troubleshooting decision tree for common synthetic failure modes.

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Safety & Handling

- Phenacyl Halides: Both the bromo- and fluoro-ketone intermediates are potent lachrymators (tear gas agents). All operations must be performed in a well-ventilated fume hood.
- Cyanoborohydride: Generates HCN upon acidification. The quench step (Stage 3, step 6) must be done in a hood with a caustic scrubber trap if performed on a large scale.
- Fluorides: While KF is relatively safe, if using alternative reagents like TBAF or HF-amine complexes, beware of HF burns. Calcium gluconate gel should be available.

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